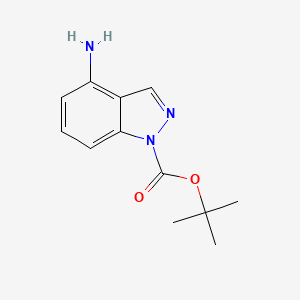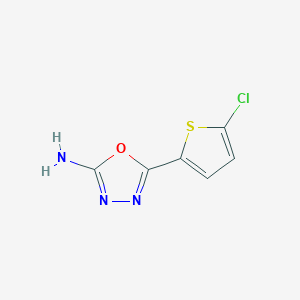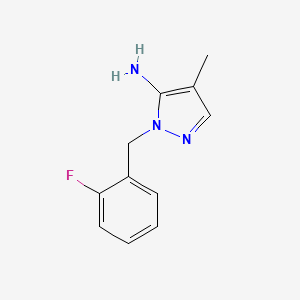![molecular formula C11H16N4O4 B1517453 7-(tert-ブトキシカルボニル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸 CAS No. 1053656-19-1](/img/structure/B1517453.png)
7-(tert-ブトキシカルボニル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸
説明
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N4O4 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
7-(tert-ブトキシカルボニル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸の用途に関する包括的な分析
標的タンパク質分解誘導体の開発: この化合物は、細胞内の標的タンパク質を選択的に分解するように設計されたプロテオリシス標的キメラ(PROTAC)の開発において、剛性リンカーとして機能します。 タンパク質の蓄積や機能不全が要因となる疾患の薬物開発において、これは重要な研究分野です .
抗菌活性: このような窒素含有複素環式化合物は、抗菌剤として製薬分野で潜在能力を示しています。 これらは、精神病から高血圧まで、さまざまな状態の治療法を含む合成薬のクラスに属します .
がん治療: トリアゾロ[4,3-a]ピラジンの誘導体は、さまざまな癌細胞株に対する抗腫瘍活性について評価されています。 そのような誘導体の1つは、ナノモルレベルで優れた抗腫瘍活性と優れたc-Metキナーゼ阻害能力を示しました .
抗菌剤の用途: トリアゾロ[4,3-a]ピラジンの誘導体を含むアゾールは、その良好な安全性プロファイルと優れた治療指数を備えた抗菌剤として、医薬品化学で一般的に使用されています .
農業化学: トリアゾロ[4,3-a]ピラジンの誘導体の化学と用途は、農業の文脈で議論されており、この分野におけるその重要性を強調しています .
血管生物学研究: これらの化合物は、血管透過性を高め、血管生物学研究において重要なさまざまな細胞生物学的変化を促進する能力について研究されています .
作用機序
Target of Action
The primary targets of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, the compound can effectively reduce the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized primarily in the liver
Result of Action
The result of the compound’s action is a reduction in cell proliferation and angiogenesis, leading to a decrease in tumor growth . In vitro studies have shown that this compound has excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
The action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions .
生化学分析
Biochemical Properties
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits anti-tumor activity by inducing apoptosis and cell cycle arrest . This is achieved through the inhibition of c-Met kinase, leading to the disruption of key signaling pathways that promote cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound’s inhibitory effects on c-Met kinase and its downstream signaling pathways may diminish, leading to a potential reduction in its efficacy . The long-term exposure to the compound can result in sustained anti-tumor activity and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits c-Met kinase activity, leading to anti-tumor effects . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Additionally, the compound’s localization can influence its stability, degradation, and overall cellular effects.
特性
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYYNZMZKGARQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653333 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053656-19-1 | |
| Record name | 7-(1,1-Dimethylethyl) 5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)
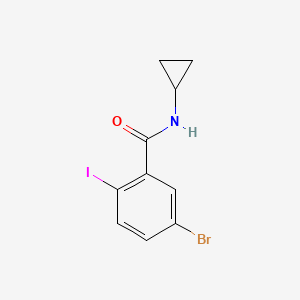
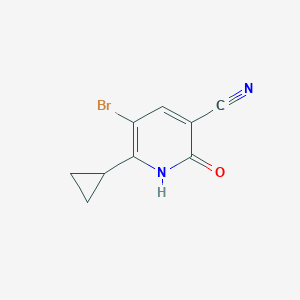
![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)

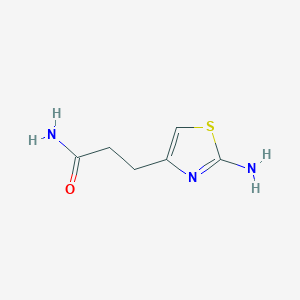
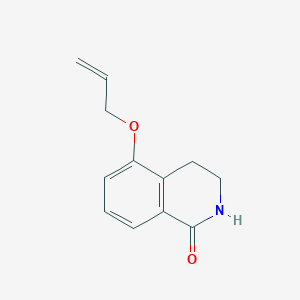

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
